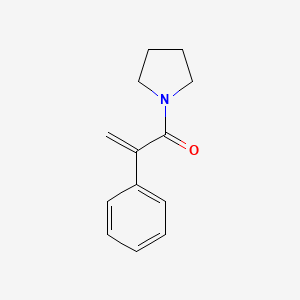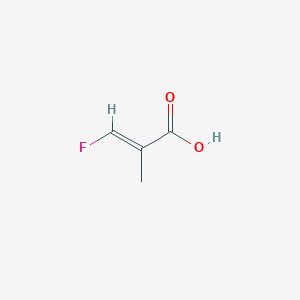![molecular formula C31H31NO9 B15220049 2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound but rather signifies the absence of data
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of our hypothetical compound “N/A” involves several steps. The initial step includes the reaction of precursor A with reagent B under controlled temperature and pressure conditions. This reaction yields intermediate C, which is then purified using chromatography techniques. The final step involves the reaction of intermediate C with reagent D in the presence of a catalyst to produce the desired compound “N/A”.
Industrial Production Methods
On an industrial scale, the production of compound “N/A” is optimized for efficiency and cost-effectiveness. The process begins with the large-scale synthesis of precursor A, followed by its reaction with reagent B in a continuous flow reactor. The intermediate C is then isolated and subjected to further reactions in a batch reactor to yield the final product. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the purity of compound “N/A”.
化学反応の分析
Types of Reactions
Compound “N/A” undergoes various chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, compound “N/A” is converted to its oxidized form.
Reduction: Using a reducing agent, compound “N/A” can be reduced to a lower oxidation state.
Substitution: Compound “N/A” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is often carried out in an inert atmosphere.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of compound “N/A” may yield an aldehyde or ketone, while reduction may produce an alcohol. Substitution reactions can result in the formation of halogenated derivatives.
科学的研究の応用
Compound “N/A” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Compound “N/A” is employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Compound “N/A” is utilized in the production of polymers, coatings, and specialty chemicals.
作用機序
The mechanism by which compound “N/A” exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved include signal transduction cascades and metabolic processes. The exact mechanism depends on the specific application and context in which compound “N/A” is used.
類似化合物との比較
Similar Compounds
Compound X: Shares similar structural features but differs in its reactivity and applications.
Compound Y: Has comparable physical properties but distinct chemical behavior.
Compound Z: Exhibits similar biological activity but with different molecular targets.
Uniqueness of Compound “N/A”
What sets compound “N/A” apart from its similar counterparts is its unique combination of properties, such as higher stability under extreme conditions and broader applicability across various fields. Its versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C31H31NO9 |
|---|---|
分子量 |
561.6 g/mol |
IUPAC名 |
2-[[(2R,4aR,6S,7R,8R,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid |
InChI |
InChI=1S/C31H31NO9/c1-36-30-26(32-31(35)39-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23)28(37-17-25(33)34)27-24(40-30)16-38-29(41-27)18-9-3-2-4-10-18/h2-14,23-24,26-30H,15-17H2,1H3,(H,32,35)(H,33,34)/t24-,26-,27-,28-,29-,30+/m1/s1 |
InChIキー |
VLTRMINSMCHXRJ-VXSSHBAGSA-N |
異性体SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)












